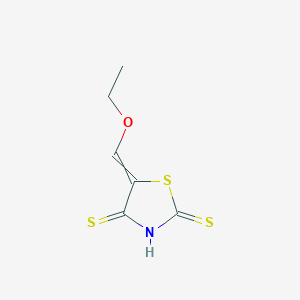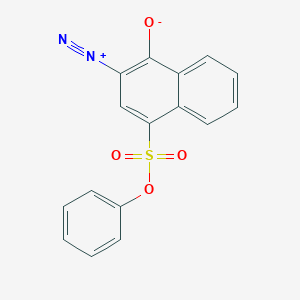
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester is a complex chemical compound with a naphthalene sulfonic acid core and a phenyl ester functional group. It is used as a diazo compound in various chemical reactions and synthetic processes .
Preparation Methods
The preparation of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester typically involves the reaction of diazonaphthoquinone sulfonic acid or its sodium salt with diphosgene or triphosgene, a variety of hydroxy compounds, and a tertiary organic base in an organic solvent medium . This one-pot preparation method is efficient and widely used in industrial settings.
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Medicine: It is used as an intermediate in the synthesis of various drugs.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester involves its ability to act as a diazo compound. This allows it to participate in various chemical reactions, including the formation of azo compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, phenyl ester can be compared with other similar compounds, such as:
- 3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
- 1,2-Naphthoquinonediazide-4-sulfonic acid chloride
- 1,2-Naphthoquinonediazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its phenyl ester functional group, which imparts distinct chemical reactivity and applications.
Properties
CAS No. |
110673-14-8 |
|---|---|
Molecular Formula |
C16H10N2O4S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-diazonio-4-phenoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-15(12-8-4-5-9-13(12)16(14)19)23(20,21)22-11-6-2-1-3-7-11/h1-10H |
InChI Key |
UAZVBWMIZXRKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C3=CC=CC=C32)[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
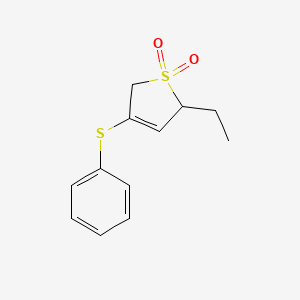

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
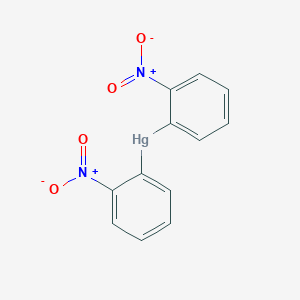

![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

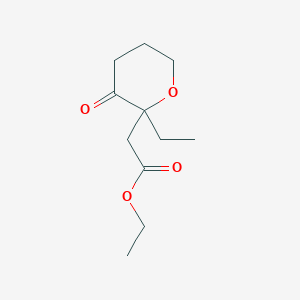

![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
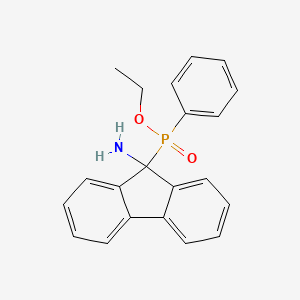
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
